molecular formula C26H28N2O2 B249173 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether

4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether

Cat. No. B249173
M. Wt: 400.5 g/mol
InChI Key: IAOMJBUPHPMXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied in the field of neuroimaging. TSPO is a mitochondrial protein that is upregulated in response to cellular stress and inflammation, making it a potential target for the diagnosis and treatment of various neurological disorders.

Mechanism of Action

4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether binds selectively to TSPO, which is upregulated in response to cellular stress and inflammation. TSPO is primarily found in the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria. This compound has been shown to modulate the activity of TSPO, leading to changes in mitochondrial function and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. It has also been shown to modulate the activity of microglia, which are immune cells in the brain that play a key role in neuroinflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether in lab experiments is its high selectivity for TSPO. This allows for accurate visualization and quantification of TSPO expression in vivo. However, this compound has a relatively short half-life, which can limit its use in longitudinal studies. It also has low brain penetration, which can make it difficult to detect TSPO expression in deep brain structures.

Future Directions

There are several future directions for the use of 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether in neuroimaging and preclinical studies. One area of interest is the development of novel TSPO ligands with improved brain penetration and longer half-lives. Another area of interest is the use of this compound to investigate the role of TSPO in other neurological disorders, such as depression and anxiety. Finally, there is interest in using this compound to monitor the efficacy of TSPO-targeted therapies in clinical trials.
Conclusion:
This compound is a selective ligand for TSPO that has been extensively studied in the field of neuroimaging. It has shown promise as a diagnostic tool for various neurological disorders and as a potential therapeutic agent. Further research is needed to fully understand the mechanism of action of this compound and its potential for clinical use.

Synthesis Methods

4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether can be synthesized using a five-step process that involves the reaction of 4-bromoanisole with N-Boc-piperazine, followed by the removal of the Boc group and the addition of diphenylacetyl chloride. The resulting intermediate is then reacted with methyl magnesium bromide to yield the final product, this compound.

Scientific Research Applications

4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has been used extensively in the field of neuroimaging to visualize TSPO expression in vivo. Positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are two common imaging techniques used to detect TSPO expression in the brain. This compound has also been used in preclinical studies to investigate the role of TSPO in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C26H28N2O2/c1-30-24-14-12-21(13-15-24)20-27-16-18-28(19-17-27)26(29)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25H,16-20H2,1H3

InChI Key

IAOMJBUPHPMXLE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.